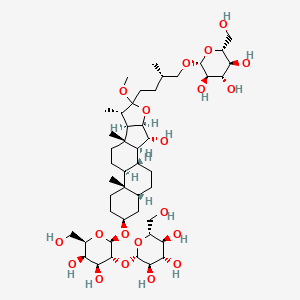
Timosaponin E2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Timosaponin E2 is a steroidal saponin compound primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Timosaponin E2 involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides Bunge. The process typically includes the following steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance countercurrent chromatography (HPCCC) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Timosaponin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Timosaponin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: Investigated for its role in cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Timosaponin E2 exerts its effects through various molecular targets and pathways, including:
Apoptosis Induction: Activates pro-apoptotic proteins and inhibits anti-apoptotic proteins, leading to programmed cell death.
Autophagy Mediation: Modulates autophagy-related pathways, promoting the degradation of damaged cellular components.
Anti-inflammatory Effects: Inhibits key inflammatory mediators such as nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2).
Neuroprotection: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
Vergleich Mit ähnlichen Verbindungen
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Timosaponin BII: Exhibits neuroprotective and anti-inflammatory effects.
Sarsasapogenin: A steroidal sapogenin with anti-inflammatory and anti-cancer activities
Comparison: Timosaponin E2 is unique due to its specific molecular structure and the combination of pharmacological activities it exhibits. While Timosaponin AIII and Timosaponin BII share some similar properties, this compound has distinct effects on autophagy and apoptosis, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C46H78O20 |
|---|---|
Molekulargewicht |
951.1 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H78O20/c1-19(18-60-41-37(57)34(54)30(50)25(15-47)62-41)8-13-46(59-5)20(2)28-39(66-46)33(53)29-23-7-6-21-14-22(9-11-44(21,3)24(23)10-12-45(28,29)4)61-43-40(36(56)32(52)27(17-49)64-43)65-42-38(58)35(55)31(51)26(16-48)63-42/h19-43,47-58H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43+,44-,45+,46?/m0/s1 |
InChI-Schlüssel |
AEQCVAHITMFLIK-VOLDOWPRSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
Kanonische SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


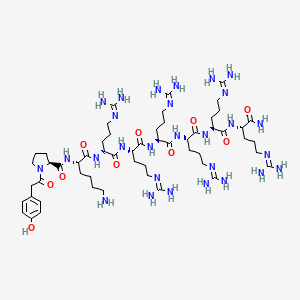
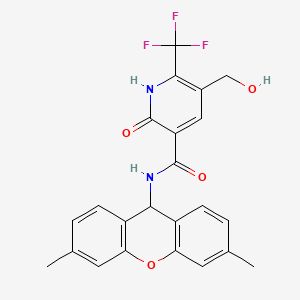
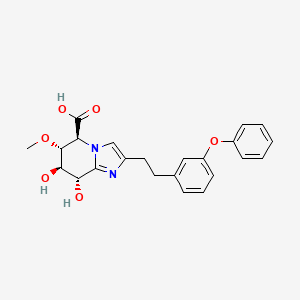
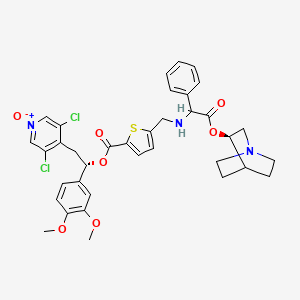
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)

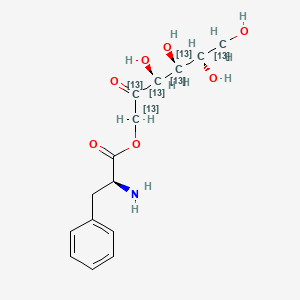
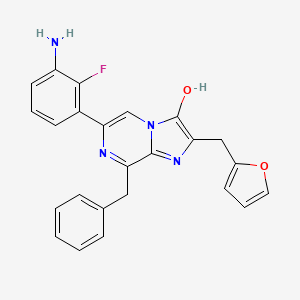
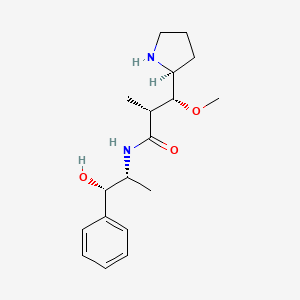
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)
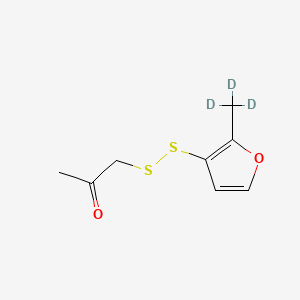
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
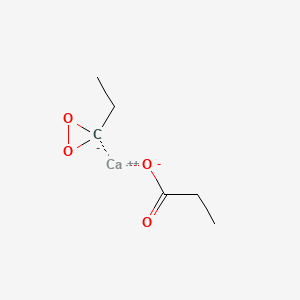
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
